molecular formula C11H15NO4 B11881055 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid CAS No. 802321-13-7

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid

Cat. No.: B11881055
CAS No.: 802321-13-7
M. Wt: 225.24 g/mol
InChI Key: VQWUIZWWQWZXMZ-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[45]dec-3-ene-4-carboxylic acid is a spirocyclic compound characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of high-yielding reagents and catalysts, as well as optimized reaction conditions such as temperature and pressure control. The overall process may include steps like hydrolysis, esterification, acylation, and intramolecular condensation .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its normal function and thereby modulating signaling pathways involved in glucose metabolism and insulin sensitivity .

Properties

CAS No.

802321-13-7

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-7-8(9(13)14)11(16-10(7)15)3-5-12(2)6-4-11/h3-6H2,1-2H3,(H,13,14)

InChI Key

VQWUIZWWQWZXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCN(CC2)C)OC1=O)C(=O)O

Origin of Product

United States

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